3-Chloro-5-(trifluoromethoxy)benzyl bromide
Overview
Description
3-Chloro-5-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3O and a molecular weight of 289.48 g/mol . It is characterized by the presence of a bromomethyl group attached to a benzene ring substituted with a chlorine atom and a trifluoromethoxy group. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
It is known that benzyl bromides are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling .
Mode of Action
3-Chloro-5-(trifluoromethoxy)benzyl bromide, like other benzyl bromides, can participate in carbon-carbon bond-forming reactions . In the Suzuki-Miyaura coupling, for example, the bromide group on the benzyl bromide acts as a leaving group, allowing the carbon to which it was attached to form a new bond with a boron reagent .
Biochemical Pathways
The compound’s ability to participate in carbon-carbon bond-forming reactions suggests that it could potentially be used to synthesize a wide variety of organic compounds .
Result of Action
Given its potential use in organic synthesis, it could conceivably be used to produce a wide variety of compounds with diverse effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it can participate is typically performed in the presence of a palladium catalyst and a base . The reaction’s efficiency can be affected by the choice of these reagents, as well as by the reaction temperature and solvent .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions at the benzylic position. This compound is known to react with nucleophiles such as thiols, amines, and alcohols, leading to the formation of covalent bonds with these biomolecules. The interactions of this compound with enzymes can result in enzyme inhibition or activation, depending on the nature of the nucleophile and the specific enzyme involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of signaling proteins by this compound can alter the phosphorylation status of these proteins, thereby affecting downstream signaling events. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromide group in the compound is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and serine. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions but can undergo hydrolysis in the presence of water, leading to the formation of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxic or adverse effects at high doses may include inflammation, oxidative stress, and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus by modifying nuclear proteins, thereby influencing gene expression. Additionally, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol. The reaction is carried out by slowly adding phosphorus tribromide to a solution of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol in anhydrous ether at 0°C. The reaction mixture is stirred for 30 minutes, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into an ice-water mixture and stirred for 1-2 hours to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of functional materials with specific properties.
Chemical Biology: As a probe to study biological processes and molecular interactions
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
3-Chlorobenzotrifluoride: Lacks the bromomethyl group but has a similar trifluoromethoxy substitution pattern
Uniqueness
3-Chloro-5-(trifluoromethoxy)benzyl bromide is unique due to the combination of its bromomethyl group and trifluoromethoxy substitution, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSKKRMOPJKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590672 | |
Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-33-9 | |
Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886503-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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